molecular formula C9H7N3O4 B8420280 2-Diazo-1-(3-methoxy-4-nitro-phenyl)-ethanone

2-Diazo-1-(3-methoxy-4-nitro-phenyl)-ethanone

Cat. No. B8420280
M. Wt: 221.17 g/mol
InChI Key: MKSXBAPGKAYNOV-UHFFFAOYSA-N
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Patent
US08088815B2

Procedure details

Step A To a solution of 3-methoxy-4-nitrobenzoic acid (Alfa) (10 g, 51 mmol) in toluene (75 mL) was added SOCl2 (11.5 g, 97 mmol), and a catalytic amount of DMF. The mixture was heated at refluxing for 3 h, then cooled to room temperature. The mixture was concentrated. The residue was dissolved into tetrahydrofuran (125 mL) and triethylamine (8.4 g, 83 mmol), and the temperature of the mixture was lowered to 0° C. A hexane solution (Alfa, 2 M) of (trimethylsilyl)diazomethane (41 mL, 83 mmol) was added. The reaction mixture was stirred at room temperature for 18 h. The mixture was poured into an aqueous saturated NaHCO3 solution, extracted with ethyl acetate three times. The combined organic extract was washed with brine, dried over MgSO4, and concentrated to give crude 2-diazo-1-(3-methoxy-4-nitro-phenyl)-ethanone as a brown oil (Yield 5 g, 45%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:6]([OH:8])=O.O=S(Cl)Cl.C(N(CC)CC)C.C[Si]([CH:30]=[N+:31]=[N-:32])(C)C.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.CCCCCC.O1CCCC1.CN(C=O)C>[N+:31](=[CH:30][C:6]([C:5]1[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:8])=[N-:32] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
11.5 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=[N-])=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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